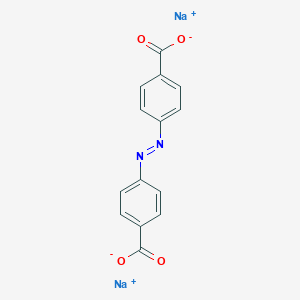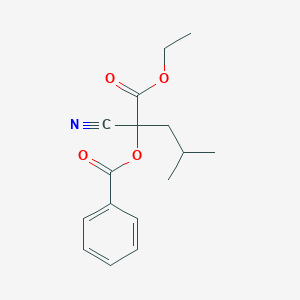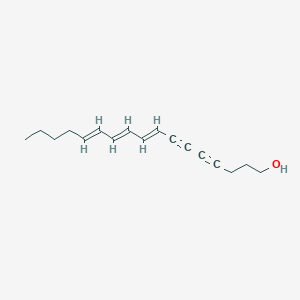
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol, also known as ACEPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidines, which are widely used in medicinal chemistry for the development of drugs and other bioactive molecules. In
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol is not well understood. However, it has been reported to inhibit the activity of dihydrofolate reductase, which is an enzyme that plays a critical role in the synthesis of DNA and RNA. By inhibiting this enzyme, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against hepatitis B virus. In addition, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit fungicidal and herbicidal activities, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in lab experiments include its high potency and selectivity towards cancer cells and its ability to inhibit the activity of dihydrofolate reductase. However, some limitations of using 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in lab experiments include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research and development of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol. One direction is to explore the potential use of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol as a chemotherapeutic agent for the treatment of cancer. Another direction is to investigate the mechanism of action of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol and its interaction with other molecules. Additionally, the development of new synthetic methods for the preparation of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol and its derivatives could lead to the discovery of new bioactive compounds. Finally, the use of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in agriculture as a fungicide and herbicide could be further explored.
Synthesis Methods
The synthesis of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can be achieved through various methods, including the reaction of 4-chloro-2-ethyl-5-nitropyrimidine with thiourea, followed by reduction with iron powder. Another method involves the reaction of 4-chloro-2-ethyl-5-nitropyrimidine with thiourea in the presence of sodium ethoxide. The yield of the product obtained through these methods can range from 50-70%.
Scientific Research Applications
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been reported to be a potent inhibitor of the enzyme dihydrofolate reductase, which is an important target in cancer chemotherapy. In agriculture, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been used as a fungicide and herbicide due to its ability to inhibit the growth of fungi and plants. In material science, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronic devices.
properties
CAS RN |
105640-70-8 |
|---|---|
Product Name |
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol |
Molecular Formula |
C12H12ClN3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H12ClN3S/c1-2-9-10(11(14)16-12(17)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |
InChI Key |
JBCCEXUMPNIZQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=S)N1)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1=C(C(=NC(=S)N1)N)C2=CC=C(C=C2)Cl |
synonyms |
4-AMINO-5-(4-CHLOROPHENYL)-6-ETHYLPYRIMIDINE-2-THIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















